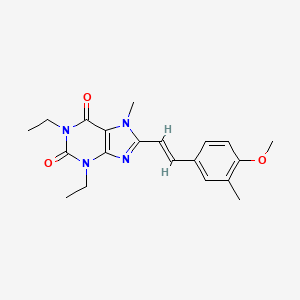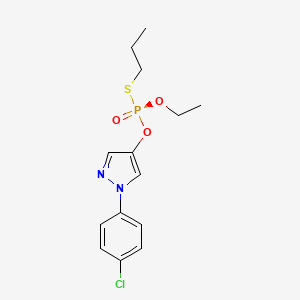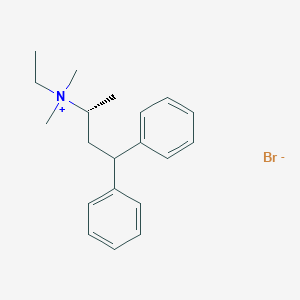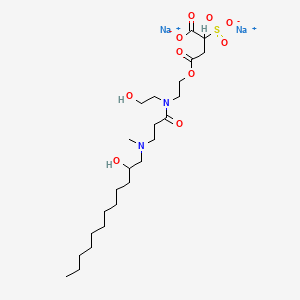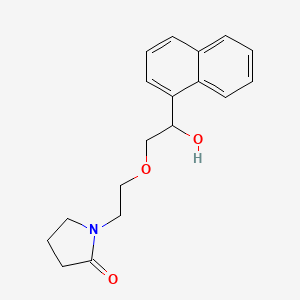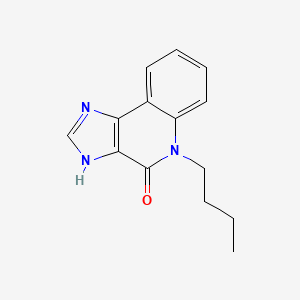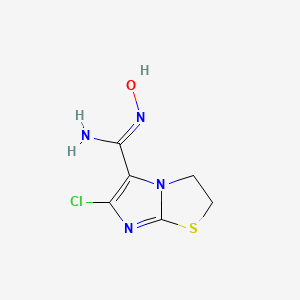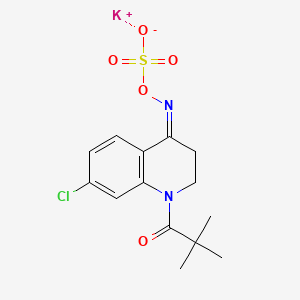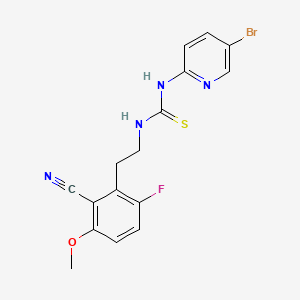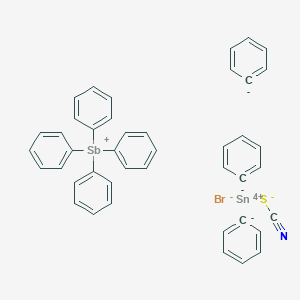
Gepefrine tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gepefrine tartrate, also known as 3-Hydroxyamphetamine, is a sympathomimetic agent of the amphetamine family. It is primarily used as an antihypotensive agent, meaning it helps to raise blood pressure. This compound is marketed under various trade names, including Pressionorm, Gepefrine, and Wintonin . It is known to be a metabolite of amphetamine in rats .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gepefrine tartrate involves the reaction of meta-hydroxybenzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the formation of the tartrate salt by reacting the amine with tartaric acid under suitable conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The tartrate salt formation is typically carried out in a crystallization step to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions
Gepefrine tartrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Gepefrine tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter release and uptake.
Medicine: Investigated for its potential use in treating hypotension and other cardiovascular conditions.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
作用机制
Gepefrine tartrate exerts its effects by stimulating the release of norepinephrine and dopamine from nerve terminals. It acts on adrenergic receptors, leading to vasoconstriction and an increase in blood pressure. The compound also inhibits the reuptake of these neurotransmitters, prolonging their action in the synaptic cleft .
相似化合物的比较
Similar Compounds
3,4-Dihydroxyamphetamine: Another metabolite of amphetamine with similar sympathomimetic properties.
Norfenfluramine: A compound with similar effects on neurotransmitter release.
4-Hydroxyamphetamine: A related compound with similar pharmacological actions.
Uniqueness
Gepefrine tartrate is unique due to its specific action on adrenergic receptors and its ability to increase blood pressure effectively. Its metabolic pathway and pharmacokinetics also distinguish it from other similar compounds .
属性
CAS 编号 |
60763-48-6 |
|---|---|
分子式 |
C13H19NO7 |
分子量 |
301.29 g/mol |
IUPAC 名称 |
3-[(2S)-2-aminopropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NO.C4H6O6/c1-7(10)5-8-3-2-4-9(11)6-8;5-1(3(7)8)2(6)4(9)10/h2-4,6-7,11H,5,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1 |
InChI 键 |
HJPBPLXHJQUYOG-QXJKSQRWSA-N |
手性 SMILES |
C[C@@H](CC1=CC(=CC=C1)O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CC(CC1=CC(=CC=C1)O)N.C(C(C(=O)O)O)(C(=O)O)O |
相关CAS编号 |
66068-90-4 60763-48-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



